Efavirenz, (R)- - 154801-74-8

Efavirenz, (R)-

Catalog Number: EVT-267190
CAS Number: 154801-74-8
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 315.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efavirenz (R) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for its antiviral properties, particularly against the human immunodeficiency virus (HIV). [] While primarily recognized for its therapeutic potential, Efavirenz (R) also serves as a valuable tool in various scientific research areas, including studies on drug metabolism, enzyme activity, and animal models of HIV infection. [, ]

Future Directions

8.1. Overcoming Drug Resistance: Research should explore strategies to combat emerging resistance to Efavirenz (R), including developing novel NNRTIs with improved resistance profiles and investigating combination therapies to suppress the emergence of resistant viral strains. []

8.2. Understanding Central Nervous System Penetration: Further research is needed to elucidate the factors influencing the penetration of Efavirenz (R) into the central nervous system. Investigating its transport mechanisms across the blood-brain barrier and its distribution within different brain regions can guide the development of more effective therapies for HIV infection in the brain. []

8.3. Personalized Medicine Approaches: Investigating the impact of genetic variations in drug-metabolizing enzymes like CYP2B6 on Efavirenz (R) pharmacokinetics and pharmacodynamics can pave the way for personalized treatment strategies. [] Tailoring dosages and drug combinations based on individual genetic profiles could enhance efficacy and minimize adverse effects.

1. 7-Hydroxyefavirenz Compound Description: 7-Hydroxyefavirenz is a phase I metabolite of efavirenz, (R)-, formed primarily by the cytochrome P450 enzyme CYP2B6. It is less active than efavirenz as an HIV-1 reverse transcriptase inhibitor. [] Relevance: As a major metabolite of efavirenz, (R)-, 7-hydroxyefavirenz can be used as a marker for CYP2B6 activity in vivo. This is relevant because CYP2B6 genetic variations can influence efavirenz metabolism and potentially affect its therapeutic efficacy and safety. []

2. 8-Hydroxyefavirenz Compound Description: 8-Hydroxyefavirenz is another phase I metabolite of efavirenz, (R)-, also formed by cytochrome P450 enzymes, primarily CYP2A6. [] Relevance: Like 7-hydroxyefavirenz, 8-hydroxyefavirenz serves as a marker for CYP450 activity, specifically CYP2A6, and can be useful in studying the impact of genetic polymorphisms on efavirenz disposition. []

3. 8,14-Dihydroxyefavirenz Compound Description: This compound is a phase II metabolite of efavirenz, (R)-, formed through further oxidation of 8-hydroxyefavirenz. [] Relevance: The formation of 8,14-dihydroxyefavirenz from efavirenz, (R)-, involves both CYP2B6 and CYP2A6 enzymes. Monitoring its levels can provide insights into the combined activity of these enzymes and contribute to a better understanding of efavirenz metabolism. []

5. Etravirine Compound Description: Etravirine is another NNRTI used in treating HIV-1 infection. It is a second-generation NNRTI known for its activity against HIV strains resistant to first-generation NNRTIs like efavirenz. [] Relevance: Similar to doravirine, etravirine's resistance profile is relevant when considering treatment options for patients who have developed resistance to efavirenz, (R)-, or other NNRTIs. []

6. Nevirapine Compound Description: Nevirapine, classified as an NNRTI, is utilized in HIV-1 treatment. [] Relevance: Nevirapine exhibits cross-resistance with efavirenz, (R)-, meaning that mutations in the HIV-1 reverse transcriptase gene that confer resistance to nevirapine may also confer resistance to efavirenz. [] This cross-resistance necessitates careful consideration when selecting appropriate NNRTI regimens. []

7. Rilpivirine Compound Description: Rilpivirine is a second-generation NNRTI with potent anti-HIV-1 activity. It has a higher genetic barrier to resistance compared to first-generation NNRTIs, including efavirenz. [] Relevance: Rilpivirine's distinct resistance profile from efavirenz, (R)-, makes it a potential alternative for individuals who have developed resistance to efavirenz or other first-generation NNRTIs. []

8. Indinavir Compound Description: Indinavir is a protease inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [] Relevance: While not structurally related, indinavir is often co-administered with efavirenz, (R)-, in HIV treatment regimens. This necessitates the development of analytical methods capable of simultaneously measuring both drugs in biological samples to monitor their pharmacokinetics. []

Classification and Source

Efavirenz is classified as an antiviral medication and specifically as an NNRTI. This classification indicates that it works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The drug was developed from research focused on creating effective treatments for HIV, with significant contributions from pharmaceutical companies and academic institutions.

Synthesis Analysis

The synthesis of efavirenz has been the subject of extensive research, leading to various methods aimed at improving yield and efficiency.

Key Synthetic Methods

  1. Organocatalyzed Enantioselective Trifluoromethylation: A notable method involves a metal-free catalytic process that achieves high enantiomeric excess (99% ee). This method utilizes cinchona alkaloid-derived phase-transfer catalysts combined with tetramethylammonium fluoride for enantioselective trifluoromethylation of specific precursors .
  2. Improved Cyclization Process: Another approach involves cyclizing an optically pure amino alcohol with carbonyl delivering agents such as triphosgene or carbonyldiimidazole. This method operates in aprotic solvents like tetrahydrofuran at temperatures ranging from -10°C to 60°C, achieving yields between 92% and 98% with high purity (99.7% HPLC purity) .
  3. Traditional Synthesis Pathways: Earlier methods included multiple steps with lower yields due to challenges such as ring strain in cyclopropyl acetylene and the complexity of forming quaternary carbon centers. Newer strategies focus on minimizing these issues while maintaining cost-effectiveness .
Molecular Structure Analysis

The molecular structure of efavirenz is characterized by:

  • Molecular Formula: C14H9ClF3NO2C_{14}H_{9}ClF_{3}NO_{2}
  • Structural Features:
    • A benzoxazinone core.
    • A trifluoromethyl group attached to the carbon framework.
    • A cyclopropyl ethynyl side chain at position 4.

The chirality of efavirenz is significant; it contains an S configuration at the C4 position, which is crucial for its biological activity. The molecular structure facilitates its binding to the reverse transcriptase enzyme, thereby inhibiting viral replication .

Chemical Reactions Analysis

Efavirenz undergoes several chemical reactions during its synthesis and metabolism:

  1. Trifluoromethylation Reaction: This reaction introduces a trifluoromethyl group into the precursor molecule, significantly influencing the pharmacological properties of efavirenz .
  2. Cyclization Reaction: The cyclization process involves forming a benzoxazinone structure through reactions with carbonyl delivering agents under controlled conditions, which is critical for achieving high yields .
  3. Metabolic Reactions: Once administered, efavirenz is metabolized primarily by cytochrome P450 enzymes, particularly CYP2A6 and CYP2B6, leading to hydroxylated metabolites that are largely inactive against HIV .
Mechanism of Action

Efavirenz acts by binding to the reverse transcriptase enzyme at an allosteric site distinct from the active site known as the NNRTI pocket. This binding inhibits the enzyme's ability to transcribe viral RNA into DNA, a crucial step in HIV replication. The drug's effectiveness relies on its conversion into an active triphosphorylated form within cells, which further enhances its antiviral activity .

Pharmacodynamics

The pharmacodynamics of efavirenz indicate that it interferes with viral replication without directly eliminating HIV from the body. Its action leads to decreased viral load and improved immune function over time .

Physical and Chemical Properties Analysis

Efavirenz exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 315.68 g/mol.
  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Typically around 120-122°C.

These properties affect its formulation and administration in clinical settings .

Applications

Efavirenz is primarily used in:

  • HIV Treatment: It is part of combination antiretroviral therapy regimens aimed at managing HIV infection effectively.
  • Research Applications: Ongoing studies focus on developing efavirenz analogs with enhanced efficacy or reduced side effects, exploring its potential use against other viral infections .
  • Pharmacogenomics: Research into genetic variations affecting efavirenz metabolism helps tailor treatments for individuals based on their genetic profiles, improving therapeutic outcomes .

Properties

CAS Number

154801-74-8

Product Name

Efavirenz, (R)-

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1

InChI Key

XPOQHMRABVBWPR-CYBMUJFWSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Efavirenz, (R)-; L 743725; L-743725; L743725;

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.